![molecular formula C9H20O2Si B14330758 Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane CAS No. 105482-24-4](/img/structure/B14330758.png)
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane typically involves the reaction of 2-(2-methyl-1,3-dioxolan-2-yl)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane involves the formation of stable silyl ether linkages, which protect functional groups from unwanted reactions. The compound interacts with molecular targets through its silicon atom, which can form strong bonds with oxygen, nitrogen, and carbon atoms. This interaction is crucial in various synthetic and industrial processes .
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with different reactivity.
2-(Trimethylsilyl)ethanol: Similar structure but with different functional groups.
Uniqueness
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane is unique due to its combination of a trimethylsilyl group with a dioxolane ring, providing both stability and reactivity. This makes it particularly useful in protecting group chemistry and in applications requiring robust and versatile silylating agents .
特性
CAS番号 |
105482-24-4 |
|---|---|
分子式 |
C9H20O2Si |
分子量 |
188.34 g/mol |
IUPAC名 |
trimethyl-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane |
InChI |
InChI=1S/C9H20O2Si/c1-9(10-6-7-11-9)5-8-12(2,3)4/h5-8H2,1-4H3 |
InChIキー |
MIOIGEGPBSMDMP-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
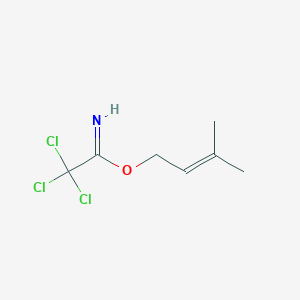
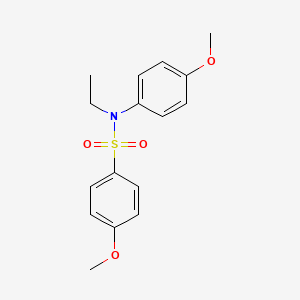
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
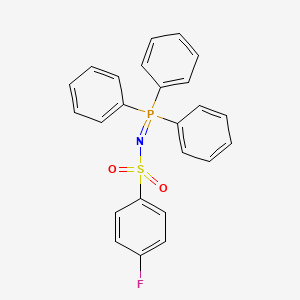
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
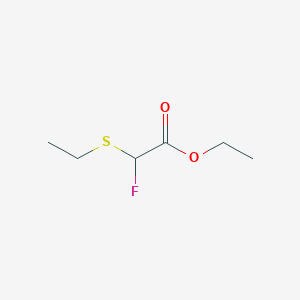
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
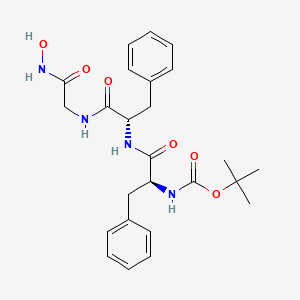
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
